molecular formula C18H13ClN4O B5505104 5-(4-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

5-(4-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B5505104
M. Wt: 336.8 g/mol
InChI Key: QOIILHBCASHADR-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C18H13ClN4O and its molecular weight is 336.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.0777887 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-(4-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, kinase inhibition, and other pharmacological effects supported by case studies and research findings.

  • Molecular Formula : C21H15ClN6O2S
  • Molecular Weight : 450.9 g/mol
  • InChIKey : MOBSMBBAPCJEBG-DAFNUICNSA-N

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study on pyrano[2,3-c]pyrazoles demonstrated that a derivative of this compound exhibited significant inhibitory activity against glioblastoma cell lines. The compound was found to inhibit AKT2/PKBβ, a critical kinase in oncogenic signaling pathways, thereby reducing glioma cell viability in both 2D and 3D culture systems .

Table 1: Anticancer Activity of Related Compounds

CompoundTargetIC50 (µM)Notes
4jAKT2Low micromolarInhibits glioma growth
5iEGFR/VGFR20.3 - 24Induces apoptosis in MCF-7 cells

Kinase Inhibition

The compound has been evaluated for its ability to inhibit various kinases, which are crucial in cancer progression. Specific studies have shown that it can effectively inhibit the AKT signaling pathway, which is often overactive in cancer cells. This inhibition leads to reduced tumor growth and enhanced apoptosis in malignant cells while sparing non-cancerous cells from cytotoxic effects .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise in anti-inflammatory applications. A study indicated that derivatives of pyrazolo[3,4-d]pyrimidin-4-one exhibited anti-inflammatory activities through the modulation of inflammatory cytokines and pathways. These findings suggest a dual role for the compound in both cancer therapy and inflammation management .

Case Study 1: Glioblastoma Inhibition

A recent investigation into the efficacy of related pyrazolo compounds revealed that a specific derivative significantly inhibited neurosphere formation in primary patient-derived glioma stem cells. The study reported an EC50 value indicating potent activity against glioblastoma cell lines while demonstrating low toxicity towards normal cells .

Case Study 2: Multitarget Inhibition

Another study focused on phenylpyrazolo[3,4-d]pyrimidine derivatives showed that one compound effectively inhibited multiple targets including EGFR and VEGFR-2. This multitarget approach is promising for developing therapies that can address complex cancer mechanisms .

Properties

IUPAC Name

5-(4-chlorophenyl)-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O/c1-12-21-17-16(11-20-23(17)15-5-3-2-4-6-15)18(24)22(12)14-9-7-13(19)8-10-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIILHBCASHADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.